Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Proposed Experimental Design & Protocols
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Compound Focus: Enofelast

CAS No.: 125722-16-9

Cat. No.: S521241

The following section outlines core experimental workflows for in vitro characterization and in vivo

preclinical safety and efficacy testing.

In Vitro Pharmacological Profiling

This initial phase aims to characterize the primary mechanism of action and selectivity of the drug candidate.

¢ Objective: To determine the half-maximal inhibitory concentration (ICso) against the primary target
and assess selectivity against a panel of related off-targets.
¢ Detailed Protocol:
o Reagent Preparation:
= Test Compound: Prepare a 10 mM stock solution of Enofelast in DMSO. Perform serial
dilutions in assay buffer to create a concentration range (e.g., 0.1 nM - 100 pM).
= Enzyme/Receptor System: Use purified recombinant target protein.
= Substrate/Ligand: Prepare at the known Km or K« concentration.
o Assay Procedure:
= In a 96-well plate, add 25 pL of assay buffer, 25 pL of the target protein, and 25 pL of the
Enofelast dilution.
= Pre-incubate for 15 minutes at room temperature.
= |nitiate the reaction by adding 25 pL of substrate/labeled ligand.
= Incubate for the predetermined reaction time (e.g., 60 minutes).
= Stop the reaction according to the assay's specific requirements (e.g., with stop solution
or via detection method).
o Data Acquisition & Analysis:
= Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
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= Plot signal versus the logarithm of Enofelast concentration.
= Fit the data using a four-parameter logistic model to calculate the 1Cso value.
o Key Parameters Table:

Parameter Description Unit

ICso0 Half-maximal inhibitory concentration against primary target. nM or uM
Selectivity Index Ratio of ICso (off-target) to ICso (primary target). Dimensionless
Ko Equilibrium dissociation constant (for receptor binding assays). nM

Z' Factor Statistical parameter for assay quality control (>0.5 is acceptable). = Dimensionless

In Vivo Efficacy Study

This protocol evaluates the biological effect of Enofelast in a disease-relevant animal model.

e Objective: To evaluate the dose-dependent efficacy of Enofelast in a relevant in vivo model.
¢ Detailed Protocol:
o Animal Model: Specify species, strain, sex, and age (e.g., C57BL/6 mice, 8-10 weeks old,
male).
o Study Design:
= Grouping: Randomize animals into 5-6 groups (n=8-10):
= Group 1: Vehicle control
= Group 2: Positive control (standard-of-care drug)
= Groups 3-6: Enofelast at escalating doses (e.g., 1, 3, 10, 30 mg/kg)
= Dosing Route & Regimen: Specify administration route (e.g., oral gavage,
intraperitoneal injection) and frequency (e.g., once daily for 14 days).
o Data Collection:
= Monitor and record disease-specific endpoint(s) daily (e.g., tumor volume, clinical score).
= Collect blood and tissue samples at endpoint for biomarker analysis (e.g., plasma
cytokine levels, target engagement in tissue).
o Statistical Analysis:
= Compare treatment groups to the vehicle control using a one-way ANOVA followed by
Dunnett's post-hoc test.
= A p-value of < 0.05 is considered statistically significant.
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The workflow for designing and analyzing this in vivo efficacy study can be summarized as follows:

Study Start
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Safety Pharmacology & Toxicology

This critical stage identifies the No-Observed-Adverse-Effect Level (NOAEL), a cornerstone for clinical trial

dosing [1] [2].

e Objective: To establish the NOAEL and identify target organs of toxicity in a relevant animal species.
¢ Detailed Protocol:
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o Study Design:

Species: Typically rodent and non-rodent (e.g., Rat and Dog).

Grouping: Control (vehicle) and at least three dose groups (low, mid, high). The high
dose should elicit minimal toxicity.

Duration: Usually 14 to 28 days, aligning with future clinical plans.

o Endpoint Monitoring:

Clinical Observations: Twice daily for morbidity and mortality.

Detailed Clinical Signs: Pre-dose and post-dose for changes in behavior, activity, etc.
Body Weight & Food Consumption: Measured and recorded at least weekly.
Clinical Pathology: Hematology, coagulation, clinical chemistry at study termination.
Ophthalmoscopy & Gross Necropsy: Pre-study and terminal.

Organ Weights: Record key organs at termination.

Histopathology: Comprehensive examination of all tissues from control and high-dose
groups.

o NOAEL Determination:

The NOAEL is the highest dose at which no statistically or biologically significant adverse
effects are observed [2].

Effects are classified as "adverse" based on factors such as the nature and severity of the
finding and its relevance to human risk [1].

The Role of Computational-Aided Drug Design (CADD)

Given the lack of specific data on Enofelast, it is worth noting that modern drug development heavily

leverages computational approaches to de-risk and accelerate the process [3] [4]. You can employ these

strategies to guide experimental design.

e Computer-Aided Drug Design (CADD): Uses computational methods to predict drug-target
interactions, significantly reducing development time and improving success rates [4]. Key techniques

include:

o Molecular Docking: Predicts how a small molecule binds to a protein target.
o Molecular Dynamics (MD) Simulations: Models the physical movements of atoms and

molecules over time, providing insights into binding stability.
o Quantitative Structure-Activity Relationship (QSAR): Models the relationship between
chemical structure and biological activity to optimize lead compounds.
¢ Al-Driven Drug Discovery (AIDD): An advanced subset of CADD that integrates machine learning

(ML) and artificial intelligence (Al) for tasks like candidate generation and drug-target interaction
prediction [4]. Al/ML technologies are increasingly used to process and analyze large volumes of data
in drug discovery and development [3].
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Strategies to Find Specific Information on Enofelast

To obtain the specific data needed to populate these protocols for Enofelast, I suggest you:

e Search Patent Databases: The synthesis and initial biological data for experimental compounds are
often disclosed in patent applications. Search the USPTO, EPO, and WIPO databases.

¢ Consult Scientific Literature: Perform a comprehensive search on platforms like PubMed, Google
Scholar, and SciFinder using "Enofelast” as the key term. Be sure to try variations of the name or its
potential code number (e.g., from a pharmaceutical company).

¢ Contact Relevant Institutions: If the compound was developed in an academic setting, directly
contacting the principal investigator or technology transfer office of the associated university may
yield the necessary information.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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